7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
7-Phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-fused pyridazinone derivative characterized by a phenyl group at the 7-position, a piperidinyl substituent at the 2-position, and a propyl chain at the 5-position. Its structural complexity arises from the fused thiazole and pyridazinone rings, which confer unique electronic and steric properties.
Properties
IUPAC Name |
7-phenyl-2-piperidin-1-yl-5-propyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-2-11-23-18(24)16-17(15(21-23)14-9-5-3-6-10-14)25-19(20-16)22-12-7-4-8-13-22/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQOIOXGGPSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting with the construction of the thiazolo[4,5-d]pyridazine core. One common approach is the cyclization of appropriately substituted hydrazones with thionyl chloride or phosphorus oxychloride. The reaction conditions often require heating and the use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create biologically active compounds.
Biology: In biological research, 7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one is studied for its potential biological activities. It has shown promise in assays related to anti-inflammatory and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of inflammatory and neoplastic diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Impact on Cyclization Yields
| Compound | Substituents | Yield | Key Factor |
|---|---|---|---|
| Furo[2,3-d]pyridazin-7(6H)-one (7c) | 6-methyl, 2-tert-butyl | 65% | Steric shielding |
| Furo[2,3-d]pyridazin-4(5H)-one (9c) | 5-methyl, 2-tert-butyl | 52% | Reduced acidity |
| Target Thiazolo Compound | 7-phenyl, 2-piperidinyl, 5-propyl | N/A | Moderate steric/electronic |
Pharmacological Activity of Pyridazinone Derivatives
Pyridazinone cores are associated with diverse biological activities. Key findings from analogs include:
- Isoxazolo[4,5-d]pyridazin-4(5H)-ones : Derivatives such as 4a, 4f, 4g, and 4i (25 mg/kg) showed analgesic activity comparable to morphine (5 mg/kg) in hot-plate and writhing tests, likely due to CNS modulation .
- Thiazolo vs. Isoxazolo Cores : The thiazolo ring in the target compound introduces sulfur-based electronic effects, which may enhance binding to targets like ion channels or enzymes compared to the oxygen-rich isoxazolo analogs.
Table 2: Pharmacological Comparison of Pyridazinone Derivatives
| Compound Type | Core Structure | Key Substituents | Activity (Dose) | Mechanism Insight |
|---|---|---|---|---|
| Isoxazolo[4,5-d]pyridazinone | Isoxazole + pyridazinone | Variable aryl/alkyl | Analgesic (25 mg/kg) | Opioid-like/Cox inhibition? |
| Target Thiazolo Compound | Thiazole + pyridazinone | 7-phenyl, 5-propyl | Underexplored | Potential kinase/modulator |
Structural and Functional Divergence
- Pharmacophore Potential: The phenyl group at the 7-position may act as a hydrophobic anchor in binding pockets, a feature absent in simpler methyl-substituted analogs.
Biological Activity
The compound 7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo-pyridazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiazole ring fused with a pyridazine, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown efficacy against HIV and other viruses.
- Antibacterial and Antifungal Properties : Compounds in this class have been evaluated for their ability to inhibit bacterial and fungal growth.
- CNS Activity : Potential interactions with dopamine receptors suggest implications for neuropharmacology.
Antiviral Activity
A study on related compounds demonstrated that thiazolo-pyridazines could exhibit antiviral properties. For instance, derivatives were tested against HIV and showed moderate protective effects against cytopathic effects induced by the virus. The mechanism often involves inhibition of viral entry or replication pathways.
Antibacterial and Antifungal Activity
In vitro studies have assessed the antibacterial efficacy of thiazolo-pyridazine derivatives against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, certain derivatives demonstrated significant inhibition zones in disk diffusion assays, indicating their potential as antimicrobial agents.
Case Studies
- Antiviral Study : A derivative of thiazolo-pyridazine was tested in vitro against HIV-1. The results indicated a 50% inhibitory concentration (IC50) of approximately 20 µM, suggesting moderate antiviral activity. This study highlights the potential for further development into therapeutic agents targeting viral infections.
- Antimicrobial Evaluation : A series of synthesized compounds were evaluated for their antibacterial properties using standard broth microdilution methods. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, demonstrating significant antibacterial activity.
The biological activities of this compound may be attributed to several mechanisms:
- Receptor Binding : Interaction with dopamine receptors can influence neurotransmitter systems.
- Enzyme Inhibition : Some derivatives may inhibit enzymes critical for viral replication or bacterial metabolism.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
